molecular formula C12H20O4 B2975614 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2306271-02-1

4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2975614
CAS No.: 2306271-02-1
M. Wt: 228.288
InChI Key: TUPXQUKVQSEZJV-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)bicyclo[221]heptane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethoxyethyl)bicyclo[2.2.2]heptane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group modifications to introduce the dimethoxyethyl and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology explores the potential biological activity of this compound. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.

Medicine: In medicine, derivatives of this compound could be investigated for their therapeutic potential. Its structural features may contribute to the development of new drugs.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but lacks the dimethoxyethyl group.

  • 2,2-Dimethoxyethylbenzene: Similar functional group but different core structure.

Uniqueness: 4-(2,2-Dimethoxyethyl)bicyclo[22

This comprehensive overview highlights the significance of 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid in various scientific fields and its potential for future research and applications.

Properties

IUPAC Name

4-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-15-9(16-2)7-11-3-5-12(8-11,6-4-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPXQUKVQSEZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC12CCC(C1)(CC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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